5-methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde
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Overview
Description
5-Methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde is a heterocyclic compound that features both pyridine and pyrrole rings
Mechanism of Action
Target of Action
Similar compounds with a pyridine nucleus have been found to interact with neuronal nicotinic receptors . These receptors have been implicated in a number of conditions like schizophrenia, autism, Alzheimer’s disease, Parkinson’s disease, dementia with Lewy bodies, and mood and anxiety disorders, besides pain .
Mode of Action
Compounds with similar structures have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, ie, antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Result of Action
Similar compounds have shown inhibitory activity against influenza a and coxsackie b4 virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde typically involves the reaction of pyridine derivatives with pyrrole derivatives under specific conditions. One common method involves the condensation of 5-methyl-1H-pyrrole-2-carbaldehyde with 4-pyridinecarboxaldehyde in the presence of a suitable catalyst and solvent .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine and pyrrole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various electrophiles and nucleophiles can be used, depending on the desired substitution pattern.
Major Products Formed
Oxidation: 5-Methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carboxylic acid.
Reduction: 5-Methyl-1-(pyridin-4-yl)-1H-pyrrole-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5-Methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1-(pyridin-3-yl)-1H-pyrrole-2-carbaldehyde: Similar structure but with the pyridine ring attached at a different position.
5-Methyl-1-(pyridin-4-yl)-1H-pyrazole-3-carboxylic acid: Contains a pyrazole ring instead of a pyrrole ring.
Uniqueness
5-Methyl-1-(pyridin-4-yl)-1H-pyrrole-2-carbaldehyde is unique due to its specific combination of pyridine and pyrrole rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-methyl-1-pyridin-4-ylpyrrole-2-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-2-3-11(8-14)13(9)10-4-6-12-7-5-10/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXIMSMUEHXONBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=NC=C2)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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